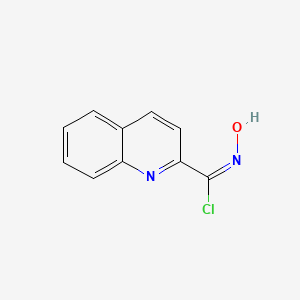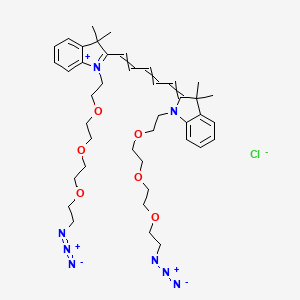![molecular formula C22H20BrNO5 B14097665 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097665.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a brominated phenol, a methoxy group, and a chromeno-pyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The formation of the chromeno-pyrrole structure can be achieved through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as the development of more efficient catalysts for the cyclization and butylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the chromeno-pyrrole structure provides the necessary rigidity and orientation for effective interaction. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(3-Bromo-4-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the hydroxyl group, which may impact its solubility and reactivity.
1-(3-Hydroxy-4-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the bromine atom, which may reduce its potential for substitution reactions.
Uniqueness
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring, which provides a versatile platform for further chemical modifications and enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C22H20BrNO5 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20BrNO5/c1-3-4-9-24-18(12-10-14(23)20(26)16(11-12)28-2)17-19(25)13-7-5-6-8-15(13)29-21(17)22(24)27/h5-8,10-11,18,26H,3-4,9H2,1-2H3 |
Clé InChI |
ZCUXWUDOJLEVOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)

![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)

![3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097638.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
![(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B14097651.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14097657.png)
